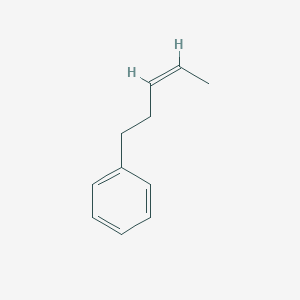

Benzene, 3-pentenyl-, (Z)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

靛红-3-肟是靛红的合成衍生物,靛红是一种天然化合物,存在于靛蓝植物中。它以其强大的生物活性而闻名,特别是作为糖原合成酶激酶-3β(GSK-3β)和细胞周期蛋白依赖性激酶(CDK)的抑制剂。 由于该化合物在多种疾病(包括癌症和神经退行性疾病)中的潜在治疗应用,它在科学研究中引起了极大的关注 .

准备方法

合成路线和反应条件: 靛红-3-肟可以通过多种方法合成。一种常见的方法是将靛红与盐酸羟胺在乙酸钠等碱的存在下反应。 反应通常在乙醇或甲醇等有机溶剂中于升高的温度(约60-80°C)下进行数小时 .

工业生产方法: 虽然关于靛红-3-肟的具体工业生产方法的文献资料并不多,但合成过程通常遵循与实验室方法类似的原理,但规模更大。 这涉及优化反应条件以最大限度地提高产率和纯度,通常使用连续流动反应器和先进的纯化技术,例如结晶和色谱法 .

化学反应分析

反应类型: 靛红-3-肟会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的肟衍生物。

还原: 还原反应可以将其还原回靛红或其他还原形式。

取代: 它可以参与亲核取代反应,特别是在肟基团处。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物: 这些反应的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生各种肟衍生物,而还原通常会产生靛红或相关化合物 .

科学研究应用

Organic Synthesis

Benzene, 3-pentenyl-, (Z)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Alkylation Reactions: The compound can be used to introduce the 3-pentenyl group into other organic molecules, enhancing their properties or reactivity.

- Synthesis of Aromatic Compounds: It can be converted into a range of aromatic compounds through electrophilic aromatic substitution reactions. These products are often used in the manufacturing of fragrances and pharmaceuticals.

Catalytic Applications

Recent studies have highlighted the role of benzene derivatives in catalytic processes:

- Catalytic Pyrolysis: Research indicates that benzene derivatives can be utilized in catalytic pyrolysis to convert plastic waste into valuable hydrocarbons. For instance, catalysts supported on ZSM-5 zeolite have been shown to effectively convert polystyrene and polypropylene into aromatic hydrocarbons using benzene derivatives like 3-pentenyl benzene as feedstock . This process is crucial for recycling efforts and reducing plastic waste.

- Hydrocarbon Production: The compound's ability to generate hydrocarbons under catalytic conditions makes it a candidate for producing fuels and chemical feedstocks. Studies have demonstrated that with the right catalysts, benzene derivatives can lead to high yields of desirable products .

Case Study: Catalytic Pyrolysis of Plastic Waste

A notable study investigated the catalytic pyrolysis of plastic waste using ZSM-5 zeolite catalysts impregnated with metals like Ni and Zn. The presence of benzene derivatives significantly improved the yield of aromatic hydrocarbons during the pyrolysis process. The optimized conditions resulted in an increased efficiency for converting thermoplastics into valuable chemical products .

| Catalyst Type | Plastic Type | Yield of Aromatic Hydrocarbons |

|---|---|---|

| Ni/ZSM-5 | Polystyrene | High |

| Zn-Ni/ZSM-5 | Polypropylene | Higher than Ni alone |

Case Study: Synthesis of Aromatic Compounds

In another study focusing on organic synthesis, benzene, 3-pentenyl-, (Z)- was used as a precursor for synthesizing various aromatic compounds through alkylation reactions. The reaction conditions were optimized to maximize yield and selectivity towards desired products .

Industrial Applications

Benzene derivatives are widely used in the fragrance industry due to their pleasant aroma profiles. They are also utilized in producing various chemical intermediates that serve as building blocks for more complex molecules.

作用机制

靛红-3-肟主要通过抑制GSK-3β和CDK发挥作用。通过与这些激酶的ATP结合位点结合,它阻止了它们的活性,从而导致各种细胞过程的调节。 这种抑制导致细胞周期停滞、凋亡诱导以及其他下游效应,这些效应在治疗癌症和阿尔茨海默病等疾病方面是有益的 .

类似化合物:

靛红: 母体化合物,也是CDK和GSK-3β的有效抑制剂。

靛红-3’-肟: 另一种具有类似生物活性但药代动力学特性不同的衍生物。

罗斯科芬: 一种已知的CDK抑制剂,具有不同的化学结构,但具有相似的作用机制。

独特性: 靛红-3-肟的独特性在于其特定的抑制谱和同时调节多个信号通路的能力。 与靛红相比,它具有更高的溶解度和稳定性,使其成为治疗开发更有吸引力的候选者 .

相似化合物的比较

Indirubin: The parent compound, also a potent inhibitor of CDKs and GSK-3β.

Indirubin-3’-oxime: Another derivative with similar biological activities but different pharmacokinetic properties.

Roscoffine: A known CDK inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: Indirubin-3-monoxime is unique due to its specific inhibitory profile and the ability to modulate multiple signaling pathways simultaneously. Its enhanced solubility and stability compared to indirubin make it a more attractive candidate for therapeutic development .

属性

CAS 编号 |

16487-65-3 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

[(Z)-pent-3-enyl]benzene |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2- |

InChI 键 |

GLXIHKLBZUKOLW-IHWYPQMZSA-N |

SMILES |

CC=CCCC1=CC=CC=C1 |

手性 SMILES |

C/C=C\CCC1=CC=CC=C1 |

规范 SMILES |

CC=CCCC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。